4-(3-Hydroxyphenyl)picolinic acid
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Overview
Description
4-(3-Hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a hydroxyphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)picolinic acid typically involves the reaction of 3-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-(3-oxo-phenyl)picolinic acid.
Reduction: Formation of 4-(3-hydroxyphenyl)picolinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxyphenyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects. This interaction can inhibit viral replication and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler analog with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
4-(3-Hydroxyphenyl)picolinic acid is unique due to the presence of the hydroxyphenyl group, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other picolinic acid derivatives and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBJQQXRBZBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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